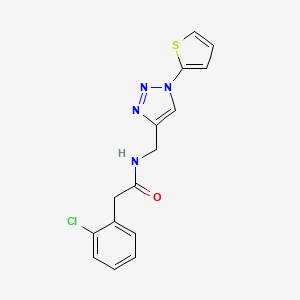

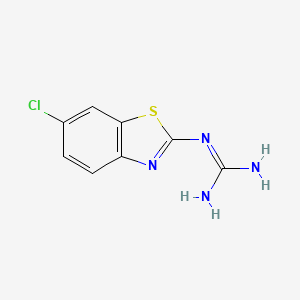

N-(6-chloro-1,3-benzothiazol-2-yl)guanidine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Structure Analysis

The molecular structure of “N-(6-chloro-1,3-benzothiazol-2-yl)guanidine” can be analyzed using various spectroscopic techniques such as GC-MS and NMR . For instance, the compound has been reported to show a peak at m/z 342 (M +, 38), 141 (100) in GC-MS . In 1H NMR, it shows peaks at various δ values .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(6-chloro-1,3-benzothiazol-2-yl)guanidine” can be analyzed using various techniques such as melting point determination, GC-MS, and NMR . For instance, the compound has been reported to have a melting point of 240–242°C .科学研究应用

Anti-inflammatory and Analgesic Applications

N-(6-chloro-1,3-benzothiazol-2-yl)guanidine: derivatives have been synthesized and evaluated for their potential as anti-inflammatory and analgesic agents. These compounds have shown significant activity in experimental models, suggesting their utility in the development of new nonsteroidal anti-inflammatory drugs (NSAIDs). The anti-inflammatory activity is primarily mediated through the inhibition of biosynthesis of prostaglandins, which are derived from arachidonic acid .

Antimicrobial Activity

Derivatives of N-(6-chloro-1,3-benzothiazol-2-yl)guanidine have been investigated for their antimicrobial properties. Studies have shown that these compounds exhibit moderate to good inhibition against a range of pathogenic bacterial and fungal strains, including Gram-positive and Gram-negative bacteria, as well as various fungi . This indicates their potential use in treating infectious diseases.

Synthesis of Hybrid Molecules

The compound’s structure allows for the creation of hybrid molecules by combining different pharmacophores. This approach can lead to compounds with increased antimicrobial activity, which is crucial for the control of deadly infectious diseases caused by a variety of pathogens .

Development of Selective COX-2 Inhibitors

Research has focused on developing selective COX-2 inhibitors to reduce gastrointestinal disorders associated with traditional NSAIDs. Derivatives of N-(6-chloro-1,3-benzothiazol-2-yl)guanidine are being explored for their potential to inhibit COX-2 selectively, thereby offering anti-inflammatory benefits without the adverse effects on the gastrointestinal tract .

Ulcerogenic and Gastrointestinal Safety Profile

In addition to their anti-inflammatory and analgesic properties, these compounds have been evaluated for their ulcerogenic action and irritative effect on the gastrointestinal mucosa. The aim is to develop drugs that retain clinical efficacy as anti-inflammatory agents while being devoid of gastrointestinal disorders .

Lipid Peroxidation Activities

The synthesized derivatives have also been assessed for their lipid peroxidation activities. This is an important area of research as lipid peroxidation is a key factor in the pathogenesis of various diseases, and controlling it can have therapeutic benefits .

未来方向

The future directions for the research on “N-(6-chloro-1,3-benzothiazol-2-yl)guanidine” could involve further exploration of its potential applications in various fields. For instance, its derivatives have shown promising results in anti-inflammatory and analgesic activities , suggesting potential for further development in medicinal chemistry. Additionally, improvements in the synthesis process could also be a focus of future research .

作用机制

Target of Action

Similar compounds have been shown to interact with various enzymes and receptors, which could potentially be the targets of this compound .

Mode of Action

It is likely that the compound interacts with its targets, leading to changes in their function. This interaction could involve binding to the active site of an enzyme or receptor, altering its conformation, and thereby modulating its activity .

Biochemical Pathways

Based on the pharmacological evaluation of similar compounds, it can be inferred that this compound might influence pathways related to inflammation and pain .

Result of Action

Similar compounds have been shown to exhibit anti-inflammatory and analgesic activities .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of N-(6-chloro-1,3-benzothiazol-2-yl)guanidine .

属性

IUPAC Name |

2-(6-chloro-1,3-benzothiazol-2-yl)guanidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN4S/c9-4-1-2-5-6(3-4)14-8(12-5)13-7(10)11/h1-3H,(H4,10,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXLLIQSDONCKRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)SC(=N2)N=C(N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-chloro-1,3-benzothiazol-2-yl)guanidine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

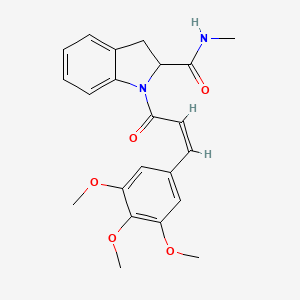

![N-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2939627.png)

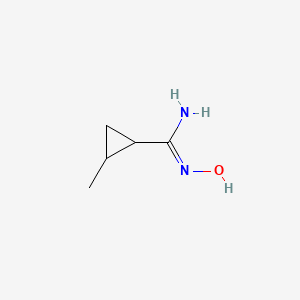

![N-(1-cyano-1-cyclopropylethyl)-2-({[1-(2-hydroxyethyl)piperidin-4-yl]methyl}(methyl)amino)acetamide](/img/structure/B2939629.png)

![1-(3-methoxyphenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea](/img/structure/B2939640.png)

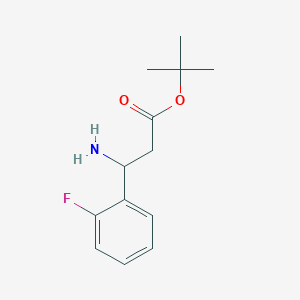

![Ethyl 5-(2-chlorobenzamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2939642.png)